5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol
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Overview
Description
5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with a cyclohexyl group, an ethyl group, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through the hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.
Substitution Reactions: The ethyl and methyl groups are introduced through Friedel-Crafts alkylation reactions, using ethyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of halides or other substituted phenols
Scientific Research Applications
5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Similar structure but lacks the cyclohexyl group and additional hydroxyl group.
1,3-Dihydroxybenzene: Similar structure but lacks the cyclohexyl and ethyl groups.
Cyclohexylbenzene: Similar structure but lacks the hydroxyl groups.
Uniqueness
5-(4-Ethyl-1-methylcyclohexyl)benzene-1,3-diol is unique due to the presence of both the cyclohexyl group and the hydroxyl groups on the benzene ring, which confer distinct chemical properties and potential biological activities.
Properties
CAS No. |
828300-32-9 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-(4-ethyl-1-methylcyclohexyl)benzene-1,3-diol |
InChI |
InChI=1S/C15H22O2/c1-3-11-4-6-15(2,7-5-11)12-8-13(16)10-14(17)9-12/h8-11,16-17H,3-7H2,1-2H3 |
InChI Key |
PHIJQKOJGSMMDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C)C2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
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